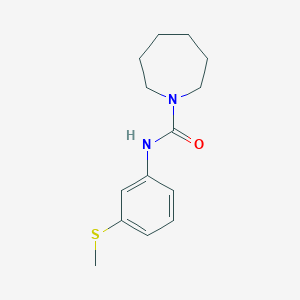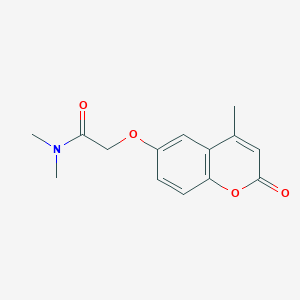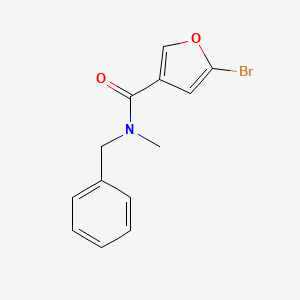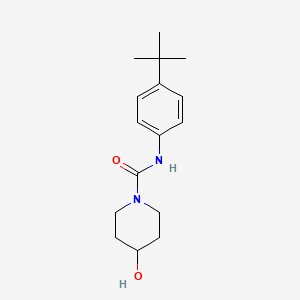
N-(3-methylsulfanylphenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSJ-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane carboxamides, which have been studied for their biological activities. MSJ-1 has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain in a mouse model of acute inflammation. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have anticonvulsant effects in a rat model of epilepsy. In addition, N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been reported to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in high yield and purity using the reported synthesis method. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(3-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, more research is needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide.
Direcciones Futuras
There are several future directions for research on N-(3-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide in these diseases. Another area of interest is the development of new synthesis methods for N-(3-methylsulfanylphenyl)azepane-1-carboxamide that may improve its yield and purity. In addition, more research is needed to fully understand the mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide and its effects on the GABAergic system.
Métodos De Síntesis
The synthesis of N-(3-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 3-methylsulfanylphenylamine and 6-bromo-1-hexanoyl chloride in the presence of a base. The resulting product is then treated with sodium azide and reduced with lithium aluminum hydride to yield N-(3-methylsulfanylphenyl)azepane-1-carboxamide. This synthesis method has been reported in the literature and has been successfully used to obtain N-(3-methylsulfanylphenyl)azepane-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVXPXJZRIOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)




